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Compound of Interest

Compound Name: 2-chloro-L-alanine

Cat. No.: B8510685 Get Quote

2-Chloro-L-alanine, systematically known as (R)-2-amino-2-chloropropanoic acid, is a

synthetic derivative of the proteinogenic amino acid L-alanine. Its structure is distinguished by

the substitution of the α-hydrogen with a chlorine atom, creating a chiral quaternary α-carbon.

This modification imparts significant and unique properties not found in its parent molecule or

its more common isomer, 3-chloro-L-alanine (β-chloro-L-alanine).

The presence of the bulky and electronegative chlorine atom directly at the stereocenter

introduces substantial steric hindrance, leading to a conformationally constrained structure.

Such "constrained analogs" are invaluable tools in peptide science, as they can lock a peptide

backbone into a specific conformation, which is crucial for enhancing binding affinity to

biological targets, improving metabolic stability, and modulating bioavailability.[1][2] The

geminal chloro-amino arrangement also presents a unique reactive center, making 2-chloro-L-
alanine a versatile building block for the synthesis of other novel α,α-disubstituted amino acids.

[3]

This guide serves as a technical deep-dive for researchers, providing the foundational chemical

knowledge required to synthesize, characterize, and strategically deploy this intriguing

molecule in advanced research applications.
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A clear definition of 2-chloro-L-alanine is essential to distinguish it from its isomers. The

pertinent identification data are summarized below.

Identifier Value Source

Systematic Name
(R)-2-amino-2-chloropropanoic

acid
PubChem

Common Name
2-Chloro-L-alanine, α-Chloro-

L-alanine
---

CAS Number

Not explicitly assigned;

requires differentiation from

isomers

---

Molecular Formula C₃H₆ClNO₂ PubChem

Molecular Weight 123.54 g/mol PubChem

Canonical SMILES C(N)Cl PubChem

InChI Key
YIQPUJZXAGQSKG-

VKHMYHEASA-N
PubChem

Predicted Physicochemical and Spectroscopic Data
Due to the scarcity of specific experimental data for 2-chloro-L-alanine in the literature, the

following properties are predicted based on established chemical principles and analysis of

analogous structures.
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Property
Predicted Value /
Characteristics

Rationale

Appearance White crystalline solid Typical for amino acids.

Solubility
Soluble in water; soluble in

polar organic solvents.

The zwitterionic nature

promotes water solubility.

Stability

Moderate. Susceptible to

hydrolysis or elimination under

strong basic or thermal

conditions.

The geminal chloro-amino

moiety can be labile.[4]

¹H-NMR (in D₂O)

Singlet, ~1.8-2.0 ppm (3H, -

CH₃); Amine protons exchange

with D₂O.

The quaternary α-carbon

means no α-proton signal. The

methyl group signal is

expected to be slightly

downfield from L-alanine's

(~1.5 ppm) due to the

influence of the adjacent

chlorine.

¹³C-NMR (in D₂O)

~175-180 ppm (C=O); ~70-75

ppm (α-Carbon); ~25-30 ppm

(-CH₃)

The α-carbon signal is

significantly downfield from L-

alanine's (~50 ppm) due to the

strong deshielding effects of

both the attached chlorine and

nitrogen atoms.[5] The

carbonyl and methyl carbons

will be less affected but may

show minor shifts.

Mass Spectrometry

[M+H]⁺ = 124.0163; exhibits

characteristic ³⁵Cl/³⁷Cl isotope

pattern (3:1 ratio).

Calculated for C₃H₇ClNO₂⁺.

The isotope pattern is a

definitive feature for

chlorinated compounds.
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A critical aspect of 2-chloro-L-alanine is its absolute configuration. While it is derived from L-

alanine, which has an (S) configuration, the introduction of chlorine at the α-position changes

the priority of the substituents, resulting in an (R) designation. This is a classic example of how

Cahn-Ingold-Prelog (CIP) nomenclature is determined by atomic number, not by synthetic

origin.

Cahn-Ingold-Prelog (CIP) Priority Assignment
The CIP rules are used to assign an absolute configuration (R or S) to a chiral center by

ranking the attached groups.[6]

Identify the substituents: The four groups attached to the α-carbon of 2-chloro-L-alanine
are: -Cl, -NH₂, -COOH, and -CH₃.

Assign priorities based on atomic number:

Priority 1:-Cl (Atomic number of Cl = 17)

Priority 2:-NH₂ (Atomic number of N = 7)

Priority 3:-COOH (The carbon is attached to two oxygens; atomic number of C = 6, O = 8)

Priority 4:-CH₃ (The carbon is attached to three hydrogens; atomic number of C = 6, H =

1)

Determine Configuration: To assign the configuration, the molecule is oriented so the lowest

priority group (-CH₃, #4) points away from the viewer. The path from priority 1 → 2 → 3 is

then traced. For 2-chloro-L-alanine, this path is clockwise, leading to the (R) designation.

The diagram below illustrates this assignment, contrasting it with the (S) configuration of the

parent L-alanine.
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Caption: CIP priority assignment for (S)-Alanine vs. (R)-2-Chloro-L-alanine.
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Proposed Synthesis and Stereochemical Control
A direct, published synthesis for 2-chloro-L-alanine is not readily available. However, a robust

synthetic route can be designed based on established methodologies for the α-functionalization

of amino acids. The most plausible approach involves the electrophilic chlorination of a

protected L-alanine derivative.

Synthetic Pathway Rationale
The key challenge is the stereoselective introduction of a chlorine atom at the α-position

without racemization. This can be achieved by converting the N-protected alanine ester into its

enolate, which is then trapped by an electrophilic chlorine source.

The proposed workflow is as follows:

N-Protection: The amino group of L-alanine is protected to prevent side reactions and

facilitate enolate formation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the

basic conditions of enolization but can be removed under mild acidic conditions.[7]

Carboxyl Protection: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester)

to increase solubility in organic solvents and prevent it from interfering with the base-

mediated enolization.

α-Chlorination: The doubly protected L-alanine is treated with a strong, non-nucleophilic

base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding

enolate. This enolate is then quenched with an electrophilic chlorinating agent, such as N-

chlorosuccinimide (NCS), to install the α-chloro substituent.[8]

Deprotection: The Boc and ester groups are removed via acid hydrolysis to yield the final

product, 2-chloro-L-alanine hydrochloride.
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Caption: Proposed synthetic workflow for (R)-2-Chloro-L-alanine.
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Representative Experimental Protocol: α-Chlorination
This protocol is a representative method adapted from procedures for the α-chlorination of

activated carboxylic acid derivatives.[8]

Step 3: α-Chlorination of Boc-L-Alanine Methyl Ester

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous

tetrahydrofuran (THF, 10 mL/mmol of substrate).

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium

diisopropylamide (LDA, 1.1 equivalents) as a solution in THF is added dropwise via syringe.

The solution is stirred for 15 minutes. A solution of Boc-L-alanine methyl ester (1.0

equivalent) in anhydrous THF is then added dropwise over 30 minutes, ensuring the internal

temperature does not exceed -70 °C. The reaction mixture is stirred for an additional 1 hour

at -78 °C to ensure complete enolate formation.

Causality Insight:The use of a strong, hindered base like LDA at cryogenic temperatures is

critical. It ensures rapid and complete deprotonation at the α-carbon while minimizing side

reactions like self-condensation or ester hydrolysis. The low temperature "freezes" the

chiral conformation of the enolate, preventing racemization.

Electrophilic Quench: A solution of N-chlorosuccinimide (NCS, 1.2 equivalents), pre-dried

under vacuum, in anhydrous THF is added dropwise to the enolate solution at -78 °C. The

reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed (typically 1-2 hours).

Self-Validation:The reaction progress must be monitored by TLC. The disappearance of

the starting material spot and the appearance of a new, typically less polar, product spot

confirms the reaction is proceeding. Stalling may indicate insufficient base or inactive

reagents.

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium

chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then

transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl

acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is

purified by flash column chromatography on silica gel to yield the pure Boc-(R)-2-chloro-

alanine methyl ester.

Reactivity, Stability, and Mechanistic Considerations
The chemical behavior of 2-chloro-L-alanine is dominated by the two functional groups on its

quaternary α-carbon.

Electrophilic α-Carbon: The α-carbon is attached to two electron-withdrawing groups (-Cl and

the protonated amine/amide nitrogen), making it highly electron-deficient. The chlorine atom

can act as a leaving group, rendering the α-carbon susceptible to nucleophilic attack.

However, the extreme steric hindrance from the four substituents will significantly slow down

typical Sₙ2 reactions. Sₙ1-type reactions are also possible, as the adjacent nitrogen and the

chlorine atom's lone pairs can stabilize a transient carbocation intermediate through

resonance (+M effect), though this is counteracted by their strong inductive withdrawal (-I

effect).[9]

Stability: The compound is expected to be moderately stable under neutral or acidic

conditions. In basic conditions, it may be prone to decomposition. Potential pathways include

elimination of HCl to form a dehydroalanine derivative or intramolecular cyclization to form

an aziridinone, both of which are highly reactive intermediates.

Peptide Coupling: When used as a building block in peptide synthesis, standard coupling

reagents (e.g., HATU, HBTU) can be used to activate the carboxyl group. The α-amino group

must be protected (e.g., with Fmoc or Boc) during this process. The steric bulk of the α-

substituents may require longer coupling times or double-coupling protocols to achieve high

yields.[10]

Applications in Drug Development and Chemical
Biology
The unique structure of 2-chloro-L-alanine makes it a valuable, albeit underutilized, tool for

advanced molecular design.
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Conformationally Constrained Peptides: Incorporating 2-chloro-L-alanine into a peptide

sequence restricts the dihedral angles (phi/psi) around that residue. This is a powerful

strategy in rational drug design to pre-organize a peptide into its bioactive conformation,

potentially increasing its potency and selectivity for a target receptor or enzyme.[11]

Reactive Probes and Inhibitors: The electrophilic nature of the α-carbon makes it a potential

warhead for covalent inhibitors. If positioned correctly in an enzyme's active site, a

nucleophilic residue (e.g., Cys, His, Ser) could attack the α-carbon, displacing the chloride

and forming an irreversible covalent bond.

Synthetic Intermediate: 2-Chloro-L-alanine can serve as a precursor for other α,α-

disubstituted amino acids. The chloride can be displaced by a variety of nucleophiles (with

the caveat of steric hindrance) to generate a library of novel amino acid building blocks for

further synthetic exploration.

Conclusion
2-Chloro-L-alanine represents a fascinating case study in stereochemistry and synthetic

design. Its identity as (R)-2-amino-2-chloropropanoic acid, despite its origin from L-alanine,

underscores the importance of rigorous stereochemical analysis. While its synthesis and

characterization are not widely reported, established principles of organic chemistry provide a

clear and reliable roadmap for its preparation and predict a unique profile of steric constraint

and chemical reactivity. For drug development professionals and chemical biologists, 2-chloro-
L-alanine offers a powerful building block to enforce specific peptide conformations and to

design novel reactive probes, opening new avenues for therapeutic innovation. Further

experimental exploration of this compound is warranted to fully unlock its potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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